molecular formula C19H20N2O2 B2671887 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole CAS No. 838865-25-1

1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

Cat. No. B2671887
CAS RN: 838865-25-1
M. Wt: 308.381
InChI Key: XMVFSPDKGOQMTG-UHFFFAOYSA-N
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Description

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

Imidazoles consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring serving as a bridging linker .


Chemical Reactions Analysis

There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .


Physical And Chemical Properties Analysis

Imidazoles have high porosity, high surface area, exceptional thermal and chemical stability . They are very attractive materials with potential applications including gas sorption, gas separation, and catalysis .

Scientific Research Applications

Insecticidal Activity

This compound has shown potential in the field of insecticides . It has been evaluated for its effect on the viability of the insect cell line Sf9 (Spodoptera frugiperda), demonstrating that structural changes elicit marked effects in terms of potency . Some molecules stood out in terms of toxicity towards insect cells, with morphological assessment of treated cells showing chromatin condensation and fragmentation, which are compatible with the occurrence of programmed cell death .

Antimicrobial and Antioxidant Actions

Eugenol, the generic name of 4-allyl-2-methoxyphenol, is the major component of clove essential oil, and has demonstrated relevant biological potential with well-known antimicrobial and antioxidant actions .

Synthesis of Biobased Monomers

Eugenol, a natural phenol currently mainly obtained from clove oil, is an interesting aromatic building block for the synthesis of novel biobased monomers . It could also be obtained from lignin depolymerization, becoming a promising building block due to lignin availability as biomass feedstock .

Synthesis of Radically Polymerizable Monomers

Eugenol is a promising building block for the synthesis of radically polymerizable monomers . The synthesis of eight monomers derived from eugenol containing polymerizable functional groups was achieved .

Preparation of Functional Polymers

The introduction of epoxy and cyclic carbonate groups was executed via modification of the allylic double bond present in eugenol derived methacrylate . This opens the opportunity to use them in a wide range of polymerization processes and applications .

Synthesis of Oligomers

Oligomers of hexakis (4-allyl-2-methoxyphenoxy)cyclotriphosphazene have been synthesized . The nonplanar character of a phosphazene cycle is established, and the bond lengths P-N and valence angles N-P-N are shown to change in narrow ranges .

Safety and Hazards

The safety and hazards of imidazoles can vary depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Imidazole-containing polymers are used widely as catalysts, adsorbents, polyelectrolytes, membranes, sensors, and energy storage materials . The new imidazole monomers synthesized in recent years have been used as luminescent materials, in solar cells, optoelectronic devices, smart materials, and drug delivery systems .

properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-6-15-9-10-18(19(13-15)22-2)23-12-11-21-14-20-16-7-4-5-8-17(16)21/h3-5,7-10,13-14H,1,6,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFSPDKGOQMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

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